molecular formula C21H21N3O4S B2637944 N-(4-(2-morpholino-2-oxoethyl)phenyl)quinoline-8-sulfonamide CAS No. 1211019-91-8

N-(4-(2-morpholino-2-oxoethyl)phenyl)quinoline-8-sulfonamide

Cat. No.: B2637944
CAS No.: 1211019-91-8
M. Wt: 411.48
InChI Key: LUPYHMBFWXRZSC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several novel intermediates . One of the key steps in the synthesis process is the reaction of chloromethyl ester with tosyl morpholine to obtain N-alkyl tosyl morpholine . The process is commercially feasible and economical and does not involve column chromatography .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve several steps . The process involves the use of several novel intermediates and avoids the use of column chromatography .

Scientific Research Applications

Photoinduced and Self‐Activated Nuclease Activity

Copper(II) complexes with quinoline sulfonamide derivatives have been investigated for their nuclease activity, particularly in DNA and bovine serum albumin binding. These complexes show the ability to perform DNA cleavage through oxidative processes involving reactive oxygen species (ROS) (Alejandro Pascual-Álvarez et al., 2016).

Antimicrobial Activity

Quinoline clubbed with sulfonamide moiety has been synthesized for use as antimicrobial agents. These compounds have shown significant activity against Gram-positive bacteria (Biointerface Research in Applied Chemistry, 2019).

Modulation of Antibiotic Activity

Sulfonamides with a morpholine group, such as 4-(Phenylsulfonyl) morpholine, have been studied for their antimicrobial and modulating activity against various microorganisms, including multi-resistant strains (M. A. Oliveira et al., 2015).

Cytotoxic Activity

Novel sulfonamide derivatives have been synthesized and shown to exhibit cytotoxic activity against various cancer cell lines. Specific compounds in this category have demonstrated potency against breast cancer cell lines (M. Ghorab et al., 2015).

DNA Interaction Studies

Manganese (Mn) complexes with sulfonamides derived from 8-aminoquinoline have been studied for their interaction with DNA. These complexes exhibit significant nuclease activity and interact strongly with DNA (B. Macías et al., 2012).

Pro-Apoptotic Effects in Cancer Cells

Sulfonamide derivatives have been synthesized and evaluated for their pro-apoptotic effects in various cancer cells. They induce mRNA expression of pro-apoptotic genes and activate apoptosis pathways (A. Cumaoğlu et al., 2015).

Development of Hybrid Compounds

Recent studies have focused on developing two-component sulfonamide hybrids, which have shown various pharmacological activities such as antibacterial, antitumor, and anti-neuropathic pain (Reihane Ghomashi et al., 2022).

Tubulin Polymerization Inhibition

Novel quinoline sulfonamide derivatives have been found to inhibit tubulin polymerization, exhibiting strong anticancer activity (Juan Ma et al., 2022).

Properties

IUPAC Name

N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]quinoline-8-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4S/c25-20(24-11-13-28-14-12-24)15-16-6-8-18(9-7-16)23-29(26,27)19-5-1-3-17-4-2-10-22-21(17)19/h1-10,23H,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUPYHMBFWXRZSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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